6-Bromo-5-fluoro-1,3-benzoxazol-2-amine
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Overview
Description
6-Bromo-5-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound with the molecular formula C7H4BrFN2O. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with appropriate brominating and fluorinating agents. One common method includes the bromination of 2-aminophenol followed by fluorination. The reaction conditions often involve the use of solvents such as toluene and catalysts like iron(III) chloride (FeCl3) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-1,3-benzoxazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction reactions can produce oxides or amines, respectively .
Scientific Research Applications
6-Bromo-5-fluoro-1,3-benzoxazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoro-1,3-benzoxazol-2-amine hydrochloride: A similar compound with a hydrochloride group, which may have different solubility and stability properties.
6-Bromo-1,3-benzoxazol-2-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoro-1,3-benzoxazol-2-amine: Lacks the bromine atom, which may also influence its chemical properties and applications.
Uniqueness
6-Bromo-5-fluoro-1,3-benzoxazol-2-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and its ability to interact with various molecular targets .
Properties
IUPAC Name |
6-bromo-5-fluoro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOBHVLXBQUWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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